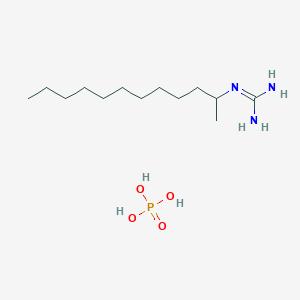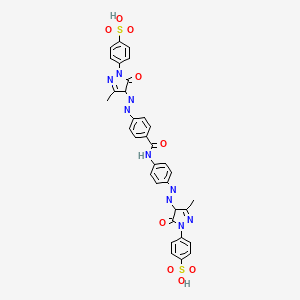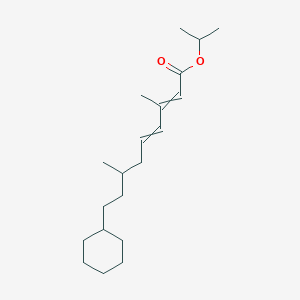
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of an alcohol and a carboxylic acid. The compound features a cyclohexyl group, which is a six-membered carbon ring, and a nonadienoate chain, which includes two double bonds. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate typically involves esterification reactions. One common method is the reaction between 9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid and propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The cyclohexyl group and double bonds in the nonadienoate chain can also influence the compound’s reactivity and binding affinity to various receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can be compared with other esters and cyclohexyl-containing compounds:
Similar Compounds: this compound shares similarities with compounds like cyclohexyl acetate and cyclohexyl propionate, which also contain cyclohexyl groups and ester functionalities.
Uniqueness: The presence of the nonadienoate chain with two double bonds distinguishes it from other esters, imparting unique chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
55537-55-8 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-16(2)22-20(21)15-18(4)10-8-9-17(3)13-14-19-11-6-5-7-12-19/h8,10,15-17,19H,5-7,9,11-14H2,1-4H3 |
InChI-Schlüssel |
JKQVJXLWSPTITC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
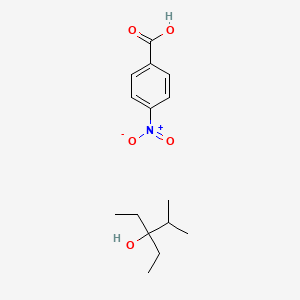
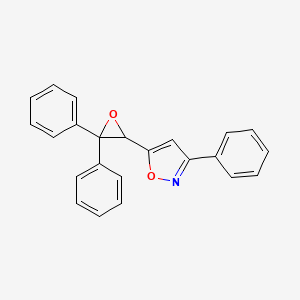
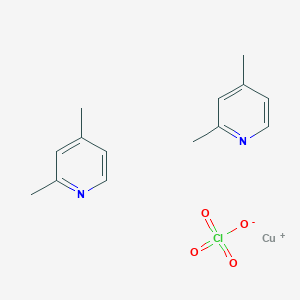
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
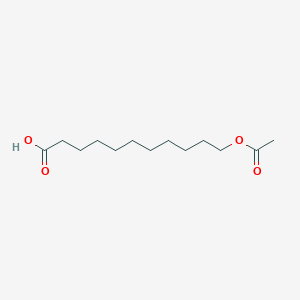
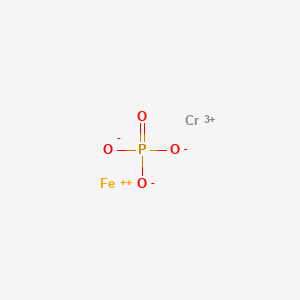
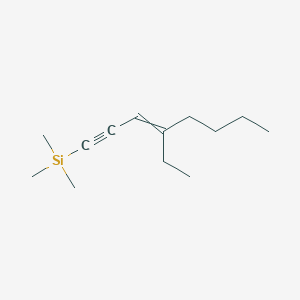
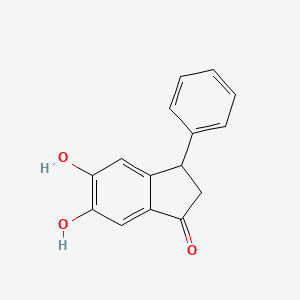
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
